molecular formula C11H14Cl2N4 B14252766 1,1'-Methylenebis[3-(chloromethyl)-5-methyl-1H-pyrazole] CAS No. 180072-23-5

1,1'-Methylenebis[3-(chloromethyl)-5-methyl-1H-pyrazole]

Cat. No.: B14252766
CAS No.: 180072-23-5
M. Wt: 273.16 g/mol
InChI Key: MXNRGOWGENHAPF-UHFFFAOYSA-N
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Description

1,1’-Methylenebis[3-(chloromethyl)-5-methyl-1H-pyrazole] is a chemical compound characterized by its unique structure, which includes two pyrazole rings connected by a methylene bridge. The presence of chloromethyl groups on the pyrazole rings makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Methylenebis[3-(chloromethyl)-5-methyl-1H-pyrazole] typically involves the reaction of 3-(chloromethyl)-5-methyl-1H-pyrazole with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge, linking the two pyrazole rings. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, to facilitate the formation of the methylene bridge.

Industrial Production Methods

In an industrial setting, the production of 1,1’-Methylenebis[3-(chloromethyl)-5-methyl-1H-pyrazole] may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

1,1’-Methylenebis[3-(chloromethyl)-5-methyl-1H-pyrazole] undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the compound can result in the formation of the corresponding alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution: Products include various substituted pyrazoles, depending on the nucleophile used.

    Oxidation: Products include pyrazole carboxylic acids or aldehydes.

    Reduction: Products include pyrazole alcohols.

Scientific Research Applications

1,1’-Methylenebis[3-(chloromethyl)-5-methyl-1H-pyrazole] has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1,1’-Methylenebis[3-(chloromethyl)-5-methyl-1H-pyrazole] involves its interaction with various molecular targets and pathways. The chloromethyl groups can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, DNA, or other cellular components. This interaction can result in the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-Methylenebis[4-(chloromethyl)benzene]
  • 1,1’-Methylenebis[3-(chloromethyl)-5-phenyl-1H-pyrazole]
  • 1,1’-Methylenebis[3-(bromomethyl)-5-methyl-1H-pyrazole]

Uniqueness

1,1’-Methylenebis[3-(chloromethyl)-5-methyl-1H-pyrazole] is unique due to the presence of both chloromethyl and methyl groups on the pyrazole rings. This combination of functional groups provides a distinct reactivity profile, making it a versatile compound for various chemical transformations and applications.

Properties

CAS No.

180072-23-5

Molecular Formula

C11H14Cl2N4

Molecular Weight

273.16 g/mol

IUPAC Name

3-(chloromethyl)-1-[[3-(chloromethyl)-5-methylpyrazol-1-yl]methyl]-5-methylpyrazole

InChI

InChI=1S/C11H14Cl2N4/c1-8-3-10(5-12)14-16(8)7-17-9(2)4-11(6-13)15-17/h3-4H,5-7H2,1-2H3

InChI Key

MXNRGOWGENHAPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CN2C(=CC(=N2)CCl)C)CCl

Origin of Product

United States

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